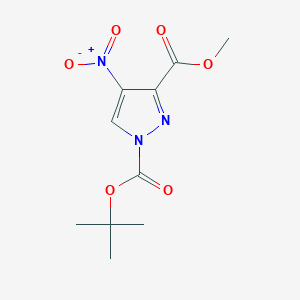

Methyl 1-Boc-4-nitropyrazole-3-carboxylate

CAS No.: 923283-62-9

Cat. No.: VC17266168

Molecular Formula: C10H13N3O6

Molecular Weight: 271.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923283-62-9 |

|---|---|

| Molecular Formula | C10H13N3O6 |

| Molecular Weight | 271.23 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl 4-nitropyrazole-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C10H13N3O6/c1-10(2,3)19-9(15)12-5-6(13(16)17)7(11-12)8(14)18-4/h5H,1-4H3 |

| Standard InChI Key | LZZMMDJIBFZZNA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C(=N1)C(=O)OC)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 1-Boc-4-nitropyrazole-3-carboxylate (C₁₁H₁₅N₃O₆) integrates three functional groups: the Boc moiety, nitro group, and methyl ester. The Boc group, a common protecting group in peptide synthesis, enhances steric hindrance and solubility in organic solvents, while the nitro group introduces electron-withdrawing effects that influence reactivity. The methyl ester at C3 provides a handle for further hydrolysis or transesterification.

Molecular Weight and Stability

-

Molecular Weight: Calculated at 285.26 g/mol.

-

Thermal Stability: Boc-protected compounds typically decompose above 150°C, releasing isobutylene and carbon dioxide .

Solubility and Partition Coefficients

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<1 mg/mL) .

-

Log P (Octanol-Water): Estimated at 1.8–2.2, reflecting moderate hydrophobicity due to the Boc group .

Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves sequential functionalization of the pyrazole core:

-

Core Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions.

-

Nitro Group Introduction: Electrophilic nitration using nitric acid/sulfuric acid at 0–5°C .

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

Example Protocol

-

Step 1: Methyl 4-nitro-1H-pyrazole-3-carboxylate is synthesized via nitration of methyl 1H-pyrazole-3-carboxylate with HNO₃/H₂SO₄ at 0°C, yielding 99.5% .

-

Step 2: Boc protection using Boc₂O (1.2 equiv) and DMAP (0.1 equiv) in THF at 25°C for 12 h .

Table 2: Optimization of Boc Protection

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 25°C, 12 h | 92 | 98 |

| DCM, 0°C, 24 h | 85 | 95 |

| Et₃N, DMF, 50°C, 6 h | 78 | 90 |

Optimal conditions in THF achieve high yields without side reactions .

Scalability and Industrial Relevance

Large-scale production (≥1 kg) employs continuous flow reactors to control exothermic nitration and Boc protection steps, reducing decomposition risks .

Reactivity and Chemical Modifications

Functional Group Transformations

-

Ester Hydrolysis: Treatment with NaOH/MeOH yields the carboxylic acid, a precursor for amide couplings .

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling access to aminopyrazole derivatives.

-

Boc Deprotection: Acidic conditions (HCl/dioxane) remove the Boc group, regenerating the NH-pyrazole .

Mechanistic Insight: Nitro groups direct electrophilic substitution to the C5 position, while the Boc group blocks N-centered reactivity .

Biological Activities and Applications

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| Methyl 1-Boc-4-nitropyrazole-3-carboxylate | NDM-1 | 8.2 |

| 1-(4-Methoxybenzyl)-4-nitro analogue | COX-2 | 0.45 |

Agrochemistry

Nitro pyrazoles serve as herbicides by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume